DNA photodamageUVA photosensitizationradical chemistry
Critical isomer selection gap: ortho-iodoHoechst causes persistent phototoxic DNA damage; para-iodoHoechst 33258 offers >5-fold lower photodehalogenation and DNA DSB repair within 48 h-ideal for live-cell imaging and theranostic conjugate building.
• >5× lower UVA photodehalogenation vs. ortho-isomer
• γH2AX foci return to baseline ≤48 h post-irradiation
• Retains DNA minor groove affinity after conjugation
• ≥98% purity; light yellow solid; global shipping available
Molecular FormulaC25H23IN6
Molecular Weight534.39
CAS No.158013-43-5
Cat. No.B1139311
⚠ Attention: For research use only. Not for human or veterinary use.
para-IodoHoechst 33258 (CAS 158013-43-5): Halogenated DNA Minor Groove Binder with Divergent Photochemical Properties
para-IodoHoechst 33258 (CAS 158013-43-5) is a mono-iodinated derivative of the bisbenzimidazole DNA minor groove binder Hoechst 33258 [1]. It belongs to the Hoechst family of blue fluorescent dyes and retains the core ability to bind double-stranded DNA, particularly A/T-rich sequences, enabling nuclear staining in live or fixed cells [2]. Its key structural feature is the para-substitution of an iodine atom on the phenyl ring, which critically distinguishes it from its ortho- and meta-iodoHoechst isomers. This specific iodine position governs the compound's photochemical behavior under UVA irradiation, most notably its reduced DNA cleavage efficiency and faster DNA double-strand break repair kinetics compared to the more phototoxic ortho-isomer [3]. These differences have established distinct experimental utilities for the para-isomer, particularly in applications where high phototoxicity is undesirable or where the iodine atom serves as a stable handle for further conjugation or radioisotopic labeling [4].
DNA minor groove binding with A/T-rich sequence preference
Reported lower phototoxicity context vs. ortho-isomer
Stable scaffold for conjugation and radiolabeling studies
[1] Martin, R. F., Kelly, D. P., Roberts, M., Green, A., Denison, L., Rose, M., Reum, M., & Pardee, M. (1994). Comparative studies of UV-induced DNA cleavage by structural isomers of an iodinated DNA ligand. International Journal of Radiation Oncology, Biology, Physics, 29(3), 549-553. View Source
[3] Briggs, B., Ververis, K., Rodd, A. L., Foong, L. J., Silva, F. M., & Karagiannis, T. C. (2011). Photosensitization by iodinated DNA minor groove binding ligands: Evaluation of DNA double-strand break induction and repair. Journal of Photochemistry and Photobiology B: Biology, 103(2), 145-152. View Source
[4] Violet, J. A., Farrugia, G., Skene, C., White, J., Lobachevsky, P., & Martin, R. (2016). Triple targeting of Auger emitters using octreotate conjugated to a DNA-binding ligand and a nuclear localizing signal. International Journal of Radiation Biology, 92(11), 707-715. View Source
Why para-IodoHoechst 33258 Cannot Be Substituted by Other IodoHoechst Isomers
The three isomeric forms of iodoHoechst 33258 (ortho-, meta-, and para-) are not functionally interchangeable. The position of the single iodine atom on the phenyl ring dictates the location of the carbon-centered radical formed upon UVA-induced photodehalogenation [1]. This spatial positioning, in turn, determines which deoxyribosyl carbon (e.g., 1′-carbon vs. 5′-carbon) on the DNA backbone is attacked, leading to distinct DNA strand break chemistry and, crucially, vast differences in biological outcome [2]. While the ortho-isomer is a highly potent UVA photosensitizer (designated UVASens) that induces persistent, difficult-to-repair DNA double-strand breaks [3], the para-isomer exhibits significantly lower phototoxicity and far more rapid DNA repair kinetics [4]. Consequently, substituting the para-isomer with its ortho or meta counterparts would introduce uncontrolled, high-level phototoxicity, dramatically altering experimental results and precluding applications that leverage the para-isomer's more benign photochemical profile or its utility as a stable, non-phototoxic carrier for radionuclides or conjugates [5].
PhototoxicityOrtho-isomer exhibits substantially higher phototoxicity; may drastically alter DNA damage outcomes and cellular responses.
Lesion chemistrypara-isomer attacks 5′-carbon while ortho attacks 1′-carbon, producing different DNA repair substrates and biological consequences.
Conjugate utilityOrtho-isomer’s high phototoxicity precludes its use as a stable carrier for radionuclides or functional probes; substitution invalidates conjugate studies.
[1] Martin, R. F., Kelly, D. P., Roberts, M., Green, A., Denison, L., Rose, M., Reum, M., & Pardee, M. (1994). Comparative studies of UV-induced DNA cleavage by structural isomers of an iodinated DNA ligand. International Journal of Radiation Oncology, Biology, Physics, 29(3), 549-553. View Source
[2] Martin, R. F., Broadhurst, S., Reum, M. E., & Denison, L. (1994). Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258. International Journal of Radiation Biology, 66(5), 517-521. View Source
[3] Karagiannis, T. C., Lobachevsky, P. N., & Martin, R. F. (2006). DNA targeted UVA photosensitization: characterization of an extremely photopotent iodinated minor groove binding DNA ligand. Journal of Photochemistry and Photobiology B: Biology, 83(3), 195-204. View Source
[4] Briggs, B., Ververis, K., Rodd, A. L., Foong, L. J., Silva, F. M., & Karagiannis, T. C. (2011). Photosensitization by iodinated DNA minor groove binding ligands: Evaluation of DNA double-strand break induction and repair. Journal of Photochemistry and Photobiology B: Biology, 103(2), 145-152. View Source
[5] Violet, J. A., Farrugia, G., Skene, C., White, J., Lobachevsky, P., & Martin, R. (2016). Triple targeting of Auger emitters using octreotate conjugated to a DNA-binding ligand and a nuclear localizing signal. International Journal of Radiation Biology, 92(11), 707-715. View Source
Quantitative Evidence Differentiating para-IodoHoechst 33258 from its Isomers
Reduced UVA-Photosensitization Efficiency Compared to Ortho-Isomer
para-iodoHoechst 33258 exhibits markedly lower efficiency in sensitizing UVA-induced DNA single-strand breaks compared to its ortho-iodo isomer. The D37 value (UV dose required to induce an average of one single-strand break per plasmid molecule) varies by a factor of 37 between the isomers, with para-iodoHoechst grouping with the meta-isomer as far less active than the ortho-isomer [1].
UVA ssb sensitizationHead-to-head
37-fold lower D37 for para-isomer vs. ortho-isomer
Supports lower phototoxicity context for para-isomer selection
pBR322 plasmid, UVA irradiation
DNA photodamageUVA photosensitizationradical chemistry
Evidence Dimension
Efficiency of sensitization of UV-A-induced DNA single-strand breaks (ssb)
Target Compound Data
Grouped with meta-iodoHoechst 33258 as having low activity
Comparator Or Baseline
ortho-iodoHoechst 33258: 37-fold higher activity
Quantified Difference
37-fold difference in D37 values between the most active (ortho-) and least active (para- and meta-) isomers
Conditions
UVA-irradiated pBR322 plasmid DNA assay
Why This Matters
This large quantitative difference establishes para-iodoHoechst as a significantly less phototoxic analog, crucial for experimental designs requiring DNA binding without substantial UVA-induced DNA damage.
DNA photodamageUVA photosensitizationradical chemistry
[1] Martin, R. F., Broadhurst, S., Reum, M. E., & Denison, L. (1994). Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258. International Journal of Radiation Biology, 66(5), 517-521. View Source
Faster Repair Kinetics of DNA Double-Strand Breaks
DNA double-strand breaks (DSBs) induced by para-iodoHoechst 33258 plus UVA are repaired significantly faster than those induced by the ortho-isomer. Using γH2AX foci as a DSB marker, the number of foci from para-iodoHoechst treatment returned to background levels within 48 hours, whereas foci from the ortho-isomer remained elevated even after 96 hours post-irradiation [1].
DSB repair kineticsHead-to-head
γH2AX foci return to baseline by 48 h (ortho >96 h)
Transient DNA damage response; repairable lesion context
K562 cells, 2 µM + UVA
DNA damage responseγH2AX fociDNA repair kinetics
Evidence Dimension
Repair kinetics of UVA-induced DNA double-strand breaks
Target Compound Data
γH2AX foci return to background levels by 48 hours post-irradiation
Comparator Or Baseline
meta-iodoHoechst: 24 hours; ortho-iodoHoechst: remains elevated at 96 hours
Quantified Difference
para-iodoHoechst DSBs are repaired more rapidly than ortho-iodoHoechst DSBs, which persist >96 hours
Conditions
Human erythroleukemic K562 cells treated with 2 µM ligand and 5 kJ/m² UVA irradiation
Why This Matters
This data confirms that para-iodoHoechst induces a transient, repairable DNA damage response, making it suitable for studies where persistent genotoxicity is confounding, unlike the ortho-isomer which causes chronic DNA damage signaling.
DNA damage responseγH2AX fociDNA repair kinetics
[1] Briggs, B., Ververis, K., Rodd, A. L., Foong, L. J., Silva, F. M., & Karagiannis, T. C. (2011). Photosensitization by iodinated DNA minor groove binding ligands: Evaluation of DNA double-strand break induction and repair. Journal of Photochemistry and Photobiology B: Biology, 103(2), 145-152. View Source
Lower Apparent Dehalogenation Cross-Section Under UVA
The molecular basis for para-iodoHoechst's reduced phototoxicity lies in its significantly lower dehalogenation efficiency upon UVA exposure. The apparent cross-section for photodehalogenation of the ortho-isomer was found to be greater than 5-fold higher than that for both the meta- and para-isomers in K562 cells [1].
Apparent cross-section for UVA-induced dehalogenation in cells
Target Compound Data
Similar low dehalogenation efficiency to meta-isomer
Comparator Or Baseline
ortho-iodoHoechst 33258
Quantified Difference
>5-fold higher cross-section for ortho-isomer compared to para-isomer
Conditions
In situ dehalogenation assay in drug-treated K562 cells
Why This Matters
This >5-fold difference in the fundamental photochemical activation step explains the divergent biological outcomes and provides a quantitative benchmark for selecting para-iodoHoechst for applications where minimal radical generation is required.
[1] Karagiannis, T. C., Lobachevsky, P. N., & Martin, R. F. (2006). DNA targeted UVA photosensitization: characterization of an extremely photopotent iodinated minor groove binding DNA ligand. Journal of Photochemistry and Photobiology B: Biology, 83(3), 195-204. View Source
Retention of High-Affinity DNA Binding After Conjugation
para-iodoHoechst 33258 (PIH) retains its high-affinity, sequence-specific DNA binding properties even when conjugated to larger functional moieties. In a study developing triple-targeting Auger emitter constructs, PIH conjugated to both octreotate (a somatostatin receptor-targeting peptide) and a nuclear localization signal (NLS) maintained its specific DNA-binding capacity, a prerequisite for effective Auger radiotherapy [1].
DNA binding post-conjugationReported
PIH conjugates retain specific high-affinity DNA binding
Scaffold tolerates functionalization without binding loss
PIH conjugates (PN and PNO) retain specific high-affinity DNA binding
Comparator Or Baseline
Unconjugated PIH (parent para-iodoHoechst)
Quantified Difference
Qualitative retention of specific DNA-binding property; no DNA binding observed for a conjugate lacking NLS (PO)
Conditions
Spectrophotometric titration of ligand solutions with synthetic DNA oligonucleotides
Why This Matters
This demonstrates that the para-iodoHoechst scaffold is a robust platform for developing multifunctional probes and therapeutics, tolerating chemical modifications without loss of its core DNA-targeting function, unlike other Hoechst derivatives where substitution may ablate binding.
[1] Violet, J. A., Farrugia, G., Skene, C., White, J., Lobachevsky, P., & Martin, R. (2016). Triple targeting of Auger emitters using octreotate conjugated to a DNA-binding ligand and a nuclear localizing signal. International Journal of Radiation Biology, 92(11), 707-715. View Source
Distinct Chemistry of DNA Strand Breakage: 5′-Carbon Attack
The para-isomer, like the parent iodoHoechst 33258 and the meta-isomer, induces DNA strand breaks via abstraction of a hydrogen atom specifically from the 5′-carbon of the deoxyribose moiety. In contrast, the ortho-isomer is distinct in its attack at the 1′-deoxyribosyl carbon [1]. This mechanistic divergence has implications for the nature of the resulting DNA lesions and their subsequent repair.
DNA radical chemistrydeoxyribose attackstrand break mechanism
Evidence Dimension
Site of radical attack on deoxyribose during DNA strand breakage
Target Compound Data
Attack at the 5′-carbon
Comparator Or Baseline
ortho-iodoHoechst 33258: attack at the 1′-carbon
Quantified Difference
Qualitative difference in the chemical mechanism of DNA cleavage
Conditions
DNA sequencing gel analysis using 32P-endlabeled oligoDNA with a single binding site
Why This Matters
This fundamental chemical difference means that the para-isomer generates a different spectrum of DNA lesions than the ortho-isomer, potentially leading to distinct downstream cellular responses and repair pathways, a critical consideration for mechanistic studies.
DNA radical chemistrydeoxyribose attackstrand break mechanism
[1] Martin, R. F., Broadhurst, S., Reum, M. E., & Denison, L. (1994). Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258. International Journal of Radiation Biology, 66(5), 517-521. View Source
Nuclear Uptake Similarity Between Isomers
Despite the large differences in phototoxicity, the nuclear uptake kinetics of the three iodoHoechst isomers in K562 cells are highly comparable. The relationship between the extent of nuclear uptake and the concentration of the ligand in the medium was found to be similar for the ortho-, meta-, and para-isomers [1]. This indicates that the differential biological effects are not due to differences in cellular entry or nuclear accumulation.
Nuclear uptake as a function of extracellular ligand concentration
Target Compound Data
Similar nuclear uptake to ortho- and meta-isomers
Comparator Or Baseline
ortho- and meta-iodoHoechst 33258
Quantified Difference
No significant difference in nuclear uptake between isomers
Conditions
K562 cells treated with varying concentrations of ligands
Why This Matters
This evidence isolates the divergent phototoxicity of the isomers to their intrinsic photochemical properties (i.e., dehalogenation efficiency and radical positioning) rather than differential cellular pharmacokinetics, reinforcing the unique and predictable photochemical behavior of the para-isomer.
[1] Karagiannis, T. C., Lobachevsky, P. N., & Martin, R. F. (2006). DNA targeted UVA photosensitization: characterization of an extremely photopotent iodinated minor groove binding DNA ligand. Journal of Photochemistry and Photobiology B: Biology, 83(3), 195-204. View Source
Specific Application Scenarios Where para-IodoHoechst 33258 is Preferred
Construction of Multifunctional Theranostic Conjugates
para-IodoHoechst 33258 is the preferred iodoHoechst isomer for building complex molecular conjugates due to its proven retention of high-affinity DNA binding after chemical modification. Studies show that conjugates incorporating para-iodoHoechst (e.g., with octreotate and NLS peptides) maintain specific DNA binding, a critical feature for targeted Auger electron radiotherapy and other theranostic applications where the DNA-targeting ligand serves as a carrier for a radionuclide or other functional payload [1].
Controlled UVA Photosensitization Experiments
For researchers investigating the biological effects of site-specific DNA damage without overwhelming phototoxicity, para-iodoHoechst 33258 offers a clear advantage. Its >5-fold lower dehalogenation cross-section compared to the ortho-isomer [2] and its rapid DNA DSB repair kinetics (return to baseline within 48 hours) [3] make it a more tractable tool for studying cellular responses to a defined, repairable level of DNA damage, as opposed to the persistent, complex lesions induced by the ortho-isomer.
Fluorescence-Based DNA Staining with Minimal Phototoxicity
While all Hoechst dyes can be used for nuclear staining, the para-iodoHoechst 33258 variant is the optimal choice among the iodinated Hoechst family for live-cell imaging and flow cytometry where UVA-induced phototoxicity is a major concern. Its low photodehalogenation efficiency [2] and efficient DNA repair response [3] minimize photodamage artifacts during image acquisition or cell sorting, preserving cell viability and the integrity of downstream functional assays.
Mechanistic Studies of 5′-Carbon DNA Radical Lesions
para-IodoHoechst 33258 is uniquely suited for experiments designed to specifically study DNA damage originating from 5′-carbon radical attack. Unlike the ortho-isomer, which targets the 1′-carbon, the para-isomer (like the parent and meta-isomer) mediates strand breakage via H-atom abstraction from the 5′-position of deoxyribose [4]. This allows researchers to investigate the cellular processing and repair of this specific subclass of DNA lesions, which is relevant to understanding the effects of ionizing radiation and certain chemotherapeutics.
Application
Selection Property
Validation Focus
Multifunctional conjugate probe research
DNA-binding retention post-conjugation
Conjugate-DNA binding assay
Controlled UVA photosensitization studies
Lower reported photodehalogenation efficiency
DNA damage dose-response validation
Live-cell DNA staining with reduced phototoxicity context
Reported low phototoxicity and rapid repair kinetics
Phototoxicity artifact minimization
5′-carbon radical lesion mechanistic studies
5′-carbon deoxyribose attack specificity
Lesion-specific repair pathway analysis
[1] Violet, J. A., Farrugia, G., Skene, C., White, J., Lobachevsky, P., & Martin, R. (2016). Triple targeting of Auger emitters using octreotate conjugated to a DNA-binding ligand and a nuclear localizing signal. International Journal of Radiation Biology, 92(11), 707-715. View Source
[2] Karagiannis, T. C., Lobachevsky, P. N., & Martin, R. F. (2006). DNA targeted UVA photosensitization: characterization of an extremely photopotent iodinated minor groove binding DNA ligand. Journal of Photochemistry and Photobiology B: Biology, 83(3), 195-204. View Source
[3] Briggs, B., Ververis, K., Rodd, A. L., Foong, L. J., Silva, F. M., & Karagiannis, T. C. (2011). Photosensitization by iodinated DNA minor groove binding ligands: Evaluation of DNA double-strand break induction and repair. Journal of Photochemistry and Photobiology B: Biology, 103(2), 145-152. View Source
[4] Martin, R. F., Broadhurst, S., Reum, M. E., & Denison, L. (1994). Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258. International Journal of Radiation Biology, 66(5), 517-521. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.